molecular formula C31H25NO B282079 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one

8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one

Katalognummer B282079
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: LIFGSDXTAOHPPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinoline carboxamide derivatives and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Wirkmechanismus

The exact mechanism of action of 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one is not fully understood. It is believed to act as a selective ligand for the translocator protein (TSPO), which is involved in the regulation of mitochondrial function, apoptosis, and inflammation. TSPO is highly expressed in immune cells, glial cells, and neuronal cells, and its expression is upregulated in response to inflammation and oxidative stress. 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to bind to TSPO with high affinity and modulate its activity, leading to the anti-inflammatory and neuroprotective effects observed.
Biochemical and Physiological Effects:
8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce oxidative stress and apoptosis in neuronal cells. In animal models, 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to reduce inflammation, pain, and neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well understood. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. However, there are also some limitations to using 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for research on 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a treatment for these diseases. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammatory disorders. Finally, further studies are needed to optimize the synthesis and formulation of 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one to improve its solubility and bioavailability.

Synthesemethoden

The synthesis of 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which is then reacted with 2,6-difluorobenzyl bromide to obtain 7-bromo-1-(2,6-difluorobenzyl)-2,3,4,5-tetrahydroisoquinoline-3-carboxylic acid. This intermediate is then reacted with 1-pyrrolidinecarboxamide to yield 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce oxidative stress and apoptosis in neuronal cells.

Eigenschaften

Molekularformel

C31H25NO

Molekulargewicht

427.5 g/mol

IUPAC-Name

7,8-diphenyl-9a-pyrrolidin-1-yl-6bH-cyclopenta[a]acenaphthylen-9-one

InChI

InChI=1S/C31H25NO/c33-30-28(23-13-5-2-6-14-23)27(22-11-3-1-4-12-22)29-24-17-9-15-21-16-10-18-25(26(21)24)31(29,30)32-19-7-8-20-32/h1-6,9-18,29H,7-8,19-20H2

InChI-Schlüssel

LIFGSDXTAOHPPE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C23C(C4=CC=CC5=C4C2=CC=C5)C(=C(C3=O)C6=CC=CC=C6)C7=CC=CC=C7

Kanonische SMILES

C1CCN(C1)C23C(C4=CC=CC5=C4C2=CC=C5)C(=C(C3=O)C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.